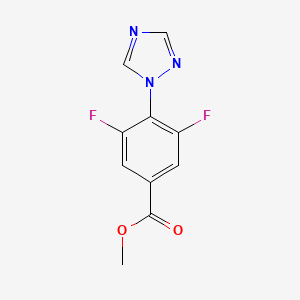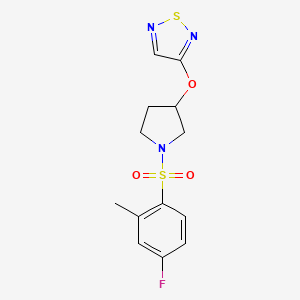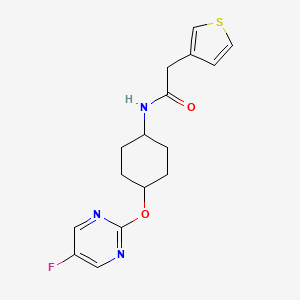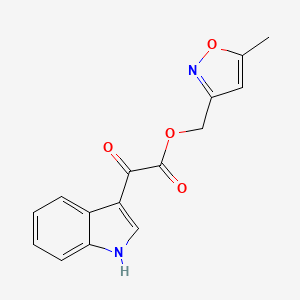
methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate” is a chemical compound . It is a derivative of 1,2,4-triazole, which is an important structural moiety of many pharmaceutical drugs .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular formula of “this compound” is C10H7F2N3O2 .Chemical Reactions Analysis
In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Wirkmechanismus
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with a similar structure have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is likely that multiple pathways are affected. These could include pathways related to inflammation, viral replication, and cell proliferation.
Result of Action
Similar compounds have been shown to have cytotoxic activities against various tumor cell lines , suggesting that this compound may also have potential anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate in lab experiments is its broad range of biological activities. This compound has been shown to exhibit significant antifungal, antibacterial, and anticancer activities, making it a promising candidate for drug discovery and development. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate. One of the main directions is the development of novel drugs based on this compound. This compound has shown promising results in the treatment of various diseases, and further studies are needed to determine its efficacy and safety in human clinical trials. Another direction is the study of the mechanism of action of this compound. Further studies are needed to elucidate the specific receptors and enzymes that this compound binds to, as well as the downstream signaling pathways that are affected. Finally, the development of new synthetic methods for this compound is also an important future direction. New synthetic methods can lead to improved yields and purity, as well as the development of novel derivatives with enhanced biological activity.
Conclusion
This compound is a promising compound with significant potential applications in drug discovery and development. Its broad range of biological activities, including antifungal, antibacterial, and anticancer activities, make it a promising candidate for further study. However, further studies are needed to determine its mechanism of action, potential toxicity, and efficacy in human clinical trials. The development of new synthetic methods and derivatives is also an important future direction for this compound.
Synthesemethoden
Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,5-difluoro-4-nitrobenzoic acid with hydrazine hydrate, followed by treatment with methyl chloroformate. This method yields the desired product with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit significant antifungal, antibacterial, and anticancer activities. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Eigenschaften
IUPAC Name |
methyl 3,5-difluoro-4-(1,2,4-triazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c1-17-10(16)6-2-7(11)9(8(12)3-6)15-5-13-4-14-15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUUHOFEAVCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)N2C=NC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2H-1,3-benzodioxol-5-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2946779.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2946780.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2946783.png)
![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2946786.png)
![[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2946787.png)
![2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2946788.png)
![2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2946789.png)


